4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Medicinal Chemistry SAR Studies Sodium Channel Modulation

4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1428370-88-0) is a synthetic aryl sulfonamide with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol. It features a 2-methyl-4-fluorobenzenesulfonamide core linked via an ethyl spacer to a furan-3-yl moiety.

Molecular Formula C13H14FNO3S
Molecular Weight 283.32
CAS No. 1428370-88-0
Cat. No. B2621960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide
CAS1428370-88-0
Molecular FormulaC13H14FNO3S
Molecular Weight283.32
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=COC=C2
InChIInChI=1S/C13H14FNO3S/c1-10-8-12(14)2-3-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3
InChIKeyLAYXELVHHVTDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1428370-88-0): A Structurally Defined Sulfonamide Probe for Neuroscience and Enzyme Inhibition Research


4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1428370-88-0) is a synthetic aryl sulfonamide with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . It features a 2-methyl-4-fluorobenzenesulfonamide core linked via an ethyl spacer to a furan-3-yl moiety. The compound belongs to a chemotype that has been explored in patent literature as voltage-gated sodium channel (NaV) inhibitors, particularly NaV1.6, for neurological indications including epilepsy [1], and as carbonic anhydrase inhibitors [2]. The ZINC database lists this compound (ZINC000089775090) with a calculated logP of 1.39 and a topological polar surface area (tPSA) of 63 Ų [3]. No primary biological activity data have been reported for this specific compound in peer-reviewed literature or public bioactivity databases such as ChEMBL or BindingDB as of the latest available records [3].

Why Generic Substitution Is Not Advisable for 4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide: Structural Determinants of Target Engagement


Aryl sulfonamides with furan-containing side chains cannot be treated as interchangeable commodities because subtle positional changes in substituents on the benzenesulfonamide ring—such as the 2-methyl versus 3-methyl placement—can profoundly alter molecular recognition, as evidenced by the distinct patent classifications and biological target profiles observed across closely related sulfonamide chemotypes [1][2]. The furan-3-yl (as opposed to furan-2-yl) attachment and the ethyl linker length are critical structural determinants that influence conformational flexibility, hydrogen-bonding geometry, and π-stacking interactions with aromatic protein residues . The ZINC database confirms that the 2-methyl positional isomer (ZINC000089775090, logP 1.39) and its alternative stereochemical/regioisomeric counterpart (ZINC000028259461, logP 1.878) exhibit measurably different calculated logP values differing by approximately 0.49 log units, indicating distinct physicochemical properties that would affect solubility, permeability, and protein binding [3][4]. Therefore, procurement based solely on the sulfonamide core without verifying the exact regiochemistry and substitution pattern introduces uncontrolled variability in any structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence: 4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide vs. Closest Analogs


Positional Isomer Differentiation: 2-Methyl vs. 3-Methyl Regioisomer and the Impact on Physicochemical Properties

The target compound (CAS 1428370-88-0) bearing the 2-methyl substitution on the benzenesulfonamide ring is a distinct regioisomer from 4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1428372-16-0). Both share identical molecular formula (C13H14FNO3S) and molecular weight (283.32 g/mol), yet their distinct SMILES notations—Cc1cc(S(=O)(=O)NCCc2ccoc2)ccc1F for the 3-methyl isomer versus the 2-methyl substitution pattern of the target—confirm non-identical connectivity . In the broader aryl sulfonamide class, positional isomerism of methyl groups on the benzene ring has been shown to alter inhibitory potency against NaV channel isoforms, as demonstrated by the SAR reported in J. Med. Chem. 2019 where methyl substitution position influenced both NaV1.6 potency and CNS penetration [1]. While direct biological data for these two regioisomers are not publicly available, the established SAR principle within this chemotype indicates that the 2-methyl vs. 3-methyl placement will generate different steric and electronic environments at the sulfonamide binding interface, potentially altering target selectivity and metabolic stability [1][2].

Medicinal Chemistry SAR Studies Sodium Channel Modulation

Calculated logP Differentiation: Lipophilicity Difference Between 2-Methyl Target Compound and Related Sulfonamide Isomers

The ZINC15 database provides calculated logP values that differentiate the target compound from its closest structural variants. The target compound (ZINC000089775090) has a calculated logP of 1.39, while a related C13H14FNO3S isomer (ZINC000028259461) has a calculated logP of 1.878, representing a difference of approximately 0.49 log units [1][2]. This difference predicts measurably distinct lipophilicity, which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding. Additionally, the non-fluorinated, non-methylated analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6; C12H13NO3S; MW 251.30) has a lower molecular weight (251.30 vs. 283.32) and lacks the electron-withdrawing fluorine and the ortho-methyl hydrophobic substituent, which together contribute significantly to the target compound's unique physicochemical profile .

Physicochemical Profiling Drug Design ADME Prediction

Furan-3-yl vs. Furan-2-yl Attachment: Regioisomeric Heterocycle Connectivity and Its Implications for Biological Recognition

The target compound features a furan-3-yl attachment (substitution at the 3-position of the furan ring), which distinguishes it from furan-2-yl analogs such as 4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide (CAS 6341-35-1 for a closely related chemotype) . The furan-3-yl connectivity provides a distinct vector for the ethyl-linked side chain, altering the spatial orientation of the heterocycle's oxygen atom relative to the sulfonamide pharmacophore. In carbonic anhydrase inhibitor series, furan ring position has been demonstrated to influence isoform selectivity; for example, benzenesulfonamide compounds with different heterocycle attachments show varying Ki values across CA isoforms, with differences exceeding 100-fold between the most and least potent analogs within a congeneric series [1]. The furan-3-yl geometry in the target compound positions the ring oxygen in a meta-like relationship to the attachment point, which differs from the ortho-like relationship in furan-2-yl analogs and can change hydrogen-bond acceptor geometry with target protein residues.

Medicinal Chemistry Heterocyclic Chemistry Molecular Recognition

Building Block Purity and Identity: Differentiation from the Parent 4-Fluoro-2-methylbenzenesulfonamide Core

The target compound is a fully elaborated sulfonamide derivative, distinct from its simpler building block precursor 4-fluoro-2-methylbenzenesulfonamide (CAS 489-17-8; C7H8FNO2S; MW 189.21) . The building block lacks both the furan-3-yl and the ethyl linker moieties, making it unsuitable as a direct substitute in any application requiring the complete pharmacophore. The building block has been used to synthesize various N-substituted sulfonamides, as documented by Sigma-Aldrich (now Merck) . The target compound's additional structural elements—the ethyl spacer and furan-3-yl group—contribute approximately 94.11 g/mol of additional molecular weight and introduce specific conformational and electronic properties not present in the parent sulfonamide. The ZINC database entry for the target compound confirms a fraction sp3 of 0.31, 4 rotatable bonds, and 3 H-bond donors, reflecting its enhanced conformational flexibility compared to the rigid parent core [1].

Chemical Sourcing Building Block Identity Synthetic Intermediates

Patent Landscape Positioning: NaV1.6 Ion Channel Inhibitor Chemotype and CNS Penetration Potential

The benzenesulfonamide chemotype encompassing the target compound is explicitly claimed in patent literature for NaV1.6 sodium channel inhibition. Patent KR20210019507A describes benzenesulfonamide compounds, including those with fluorinated benzene rings and heterocyclic substituents, as therapeutic agents for NaV1.6-associated diseases such as epilepsy and seizure disorders [1]. The peer-reviewed publication by Focken et al. (J. Med. Chem. 2019) demonstrated that structurally related aryl sulfonamides achieve isoform-selective NaV1.6 inhibition with CNS penetration and in vivo efficacy in mouse epilepsy models [2]. While the target compound itself has not been profiled in disclosed SAR tables, its structural features—the 4-fluoro substituent, the 2-methyl group, and the furan-3-yl-ethyl side chain—are consistent with design principles for NaV1.6 selectivity described in this literature. Compounds in this class have demonstrated NaV1.6 IC50 values in the nanomolar to low micromolar range depending on substitution pattern [2]. The absence of this specific compound from published SAR data creates both an opportunity for novel IP generation and a requirement for careful procurement to ensure the correct compound is used in follow-up studies.

Ion Channel Pharmacology Epilepsy CNS Drug Discovery

Fluorine Substitution Effect: Metabolic Stability and Binding Affinity Advantages Over Non-Fluorinated Analogs

The target compound contains a 4-fluoro substituent on the benzenesulfonamide ring that is absent in the simpler analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6) . In medicinal chemistry, strategic fluorination of aryl rings is a well-established tactic to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, increase binding affinity through favorable electrostatic and dipolar interactions, and improve pharmacokinetic half-life [1][2]. The Lockett et al. study (Angew. Chem. Int. Ed. 2013) on benzenesulfonamide binding to human carbonic anhydrase demonstrated that formal fluorination of the ligand does not dramatically alter binding thermodynamics, confirming that fluorine can be introduced for metabolic purposes without compromising target engagement [3]. For the target compound, the combination of 4-fluoro and 2-methyl substituents creates a unique electronic environment on the benzene ring that is absent in both the des-fluoro analog and the 3-methyl regioisomer, potentially affecting the pKa of the sulfonamide NH and thus its ionization state under physiological conditions.

Fluorine Chemistry Metabolic Stability Drug Metabolism

Recommended Research and Industrial Application Scenarios for 4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide


NaV1.6 Sodium Channel Inhibitor Screening and SAR Expansion

Based on the patent and literature evidence positioning this chemotype as NaV1.6 inhibitors for epilepsy [1][2], the target compound is ideally suited for inclusion in ion channel screening panels. Its 2-methyl-4-fluoro substitution pattern and furan-3-yl-ethyl side chain represent a distinct structural combination not exhaustively explored in published SAR tables. Researchers should use automated patch clamp electrophysiology (e.g., PatchXpress or QPatch) on HEK293 cells expressing human NaV1.6, with comparison against closely related analogs such as the 3-methyl regioisomer (CAS 1428372-16-0) and the des-fluoro analog (CAS 1428352-94-6) to establish the contribution of each structural feature to potency and isoform selectivity.

Carbonic Anhydrase Isoform Selectivity Profiling

Fluorinated benzenesulfonamides are established carbonic anhydrase inhibitors, as claimed in EP2914583 [3]. The target compound, with its unique furan-3-yl-ethyl extension, should be evaluated for inhibitory activity against a panel of human carbonic anhydrase isoforms (CA I, II, IV, IX, XII) using the stopped-flow CO2 hydration assay. The furan-3-yl moiety may confer differential isoform selectivity compared to simpler fluorinated benzenesulfonamides, particularly for tumor-associated isoforms CA IX and CA XII. The compound's calculated logP of 1.39 suggests moderate lipophilicity suitable for cellular CA inhibition assays.

Chemical Biology Probe Development for Target Identification Studies

The target compound contains multiple functional handles—the sulfonamide NH, the furan oxygen, and the fluorine atom—that can be exploited for chemical biology applications. Its ZINC-calculated tPSA of 63 Ų and 3 H-bond donors [4] indicate favorable drug-likeness properties. Researchers can employ this compound as a scaffold for structure-activity relationship studies, systematically varying the methyl position (2- vs. 3-), the fluorine position, and the furan attachment point (2-yl vs. 3-yl) to build comprehensive SAR understanding. The compound's moderate fraction sp3 (0.31) and 4 rotatable bonds suggest conformational flexibility that may be tuned through subsequent optimization.

Comparative Procurement Quality Control and Analytical Standard Use

Given the existence of multiple regioisomeric and closely related analogs (CAS 1428372-16-0, CAS 1428352-94-6, CAS 489-17-8), this compound serves as an important analytical reference standard for procurement quality control . Its distinct retention time, mass spectrum, and NMR signature differentiate it from the 3-methyl isomer and the des-fluoro analog. Laboratories should use HPLC-MS and ¹H/¹³C/¹⁹F NMR to verify the identity of received material against the expected structure, particularly confirming the 2-methyl (not 3-methyl) substitution pattern and the presence of the 4-fluoro group, before committing the compound to expensive biological assays.

Quote Request

Request a Quote for 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.